(E)-N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-cyano-3-(1-methyl-1H-indol-3-yl)-acrylamide
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Overview
Description
(E)-N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-cyano-3-(1-methyl-1H-indol-3-yl)-acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyano group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-cyano-3-(1-methyl-1H-indol-3-yl)-acrylamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with thiazole-2-carboxylic acid to form the intermediate, which is then reacted with 2-cyano-3-(1-methyl-1H-indol-3-yl)-acrylic acid under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (E)-N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-cyano-3-(1-methyl-1H-indol-3-yl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(E)-N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-cyano-3-(1-methyl-1H-indol-3-yl)-acrylamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-cyano-3-(1-methyl-1H-indol-3-yl)-acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
- (E)-N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-cyano-3-(1H-indol-3-yl)-acrylamide
- (E)-N-[5-(4-Methyl-benzyl)-thiazol-2-yl]-2-cyano-3-(1-methyl-1H-indol-3-yl)-acrylamide
Comparison: Compared to similar compounds, (E)-N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-cyano-3-(1-methyl-1H-indol-3-yl)-acrylamide is unique due to the presence of the 4-chloro-benzyl group, which may enhance its biological activity and specificity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(1-methylindol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS/c1-28-14-17(20-4-2-3-5-21(20)28)11-16(12-25)22(29)27-23-26-13-19(30-23)10-15-6-8-18(24)9-7-15/h2-9,11,13-14H,10H2,1H3,(H,26,27,29)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNNDIAXNWJHFT-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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